N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine
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Overview
Description
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a dioxane ring and a difluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of (5,5-Dimethyl-1,4-dioxan-2-yl)methanol, which can be synthesized through the reaction of 2-methyl-2-(oxiran-2-ylmethoxy)propan-1-ol with camphor-10-sulfonic acid in dichloromethane at room temperature . This intermediate is then reacted with 3,6-difluoropyridin-2-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets. The difluoropyridine moiety is known to interact with enzymes and receptors, potentially modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(5,5-Dimethyl-1,4-dioxan-2-yl)methanol: A precursor in the synthesis of the target compound.
3,6-Difluoropyridin-2-amine: Another precursor with similar structural features.
Uniqueness
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine is unique due to the combination of the dioxane ring and difluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16F2N2O2 |
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Molecular Weight |
258.26 g/mol |
IUPAC Name |
N-[(5,5-dimethyl-1,4-dioxan-2-yl)methyl]-3,6-difluoropyridin-2-amine |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2)7-17-8(6-18-12)5-15-11-9(13)3-4-10(14)16-11/h3-4,8H,5-7H2,1-2H3,(H,15,16) |
InChI Key |
NDJUFGSQXCXFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)CNC2=C(C=CC(=N2)F)F)C |
Origin of Product |
United States |
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